molecular formula C12H16ClN3O3 B1399497 Tert-butyl 3-(6-chloropyrazin-2-yloxy)azetidine-1-carboxylate CAS No. 1147998-37-5

Tert-butyl 3-(6-chloropyrazin-2-yloxy)azetidine-1-carboxylate

Cat. No.: B1399497
CAS No.: 1147998-37-5
M. Wt: 285.73 g/mol
InChI Key: IUFSYTNSGDRJQH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-chloropyrazin-2-yloxy)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C12H16ClN3O3 and its molecular weight is 285.73 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 3-(6-chloropyrazin-2-yloxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16ClN3O3
  • Molecular Weight : 285.73 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1147998-37-5

The compound features an azetidine ring, a chloropyrazine moiety, and a tert-butyl ester group, which contribute to its distinct chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazine Derivative : The reaction of 6-chloropyrazine with appropriate amines.
  • Azetidine Ring Formation : The pyrazine derivative is reacted with tert-butyl azetidine-1-carboxylate under controlled conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. Its ability to inhibit certain enzymes involved in inflammatory pathways suggests its utility in treating conditions characterized by excessive inflammation.

Case Studies

Several studies have explored the biological implications of this compound:

  • Anti-inflammatory Activity : A study demonstrated that this compound effectively reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : In another investigation, the compound showed significant antimicrobial activity against various bacterial strains, suggesting its potential application in developing new antibiotics.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 3-(5-chloropyrazin-2-yloxy)azetidine-1-carboxylateSimilar azetidine and pyrazine structuresModerate anti-inflammatory effects
Tert-butyl 3-(6-fluoropyridin-2-yloxy)azetidine-1-carboxylateDifferent halogen substitutionEnhanced antimicrobial activity

Properties

IUPAC Name

tert-butyl 3-(6-chloropyrazin-2-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(17)16-6-8(7-16)18-10-5-14-4-9(13)15-10/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFSYTNSGDRJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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